molecular formula C12H16N4OS B5584498 4-{2-[4-(1,3-thiazol-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine

4-{2-[4-(1,3-thiazol-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine

Cat. No. B5584498
M. Wt: 264.35 g/mol
InChI Key: AABPKNMOLUDIHM-UHFFFAOYSA-N
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Description

The chemical compound 4-{2-[4-(1,3-thiazol-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine is of interest due to its potential biological activities and its structural complexity. The compound features a morpholine ring, which is a common motif in pharmaceuticals and agrochemicals, attached to a pyrazole ring that is further substituted with a thiazole group. These heterocyclic structures are often associated with various biological activities, making them valuable for chemical and pharmacological studies.

Synthesis Analysis

The synthesis of related morpholine derivatives typically involves multistep synthetic routes that include the formation of the morpholine ring, followed by its functionalization with heterocyclic moieties such as thiazole and pyrazole rings. A key step in these syntheses is often the coupling of the morpholine ring to the pyrazole-thiazole unit, which can be achieved through nucleophilic substitution reactions, amidation, or other coupling techniques. The precise conditions for these reactions depend on the reactivity of the intermediates and the desired substitution pattern on the morpholine ring.

Molecular Structure Analysis

The molecular structure of morpholine derivatives, including those substituted with pyrazole and thiazole rings, can be elucidated using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These analyses reveal the conformation of the morpholine ring, the orientation of the substituents, and the overall molecular geometry. For compounds like 4-{2-[4-(1,3-thiazol-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine, structural analysis can provide insights into potential binding modes and interactions with biological targets.

Chemical Reactions and Properties

Morpholine derivatives exhibit a range of chemical reactivities that are influenced by the presence and position of heterocyclic substituents. The pyrazole and thiazole rings can participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic aromatic substitutions. These reactions can be exploited to further derivatize the compound or to probe its chemical properties.

Physical Properties Analysis

The physical properties of morpholine derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. The presence of heteroatoms and heterocycles affects the compound's polarity, hydrogen bonding capacity, and overall molecular shape, influencing its behavior in different solvents and at various temperatures.

Chemical Properties Analysis

The chemical properties of 4-{2-[4-(1,3-thiazol-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine, such as acidity, basicity, and reactivity towards various reagents, are shaped by the electronic effects of the substituents. The pyrazole and thiazole rings can impact the electron density distribution in the molecule, affecting its reactivity patterns and interactions with nucleophiles and electrophiles.

References:

Mechanism of Action

The mechanism of action of thiazole compounds can vary depending on the specific compound and its biological target. For example, some thiazole derivatives have been found to inhibit COX-1 and COX-2, which are key enzymes involved in inflammation .

Future Directions

Thiazoles and their derivatives continue to be an area of active research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on the design and synthesis of new thiazole derivatives with improved efficacy and safety profiles.

properties

IUPAC Name

4-[2-[4-(1,3-thiazol-2-yl)pyrazol-1-yl]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c1-8-18-12(13-1)11-9-14-16(10-11)3-2-15-4-6-17-7-5-15/h1,8-10H,2-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABPKNMOLUDIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(C=N2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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